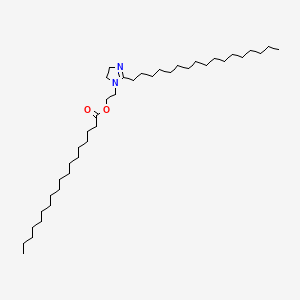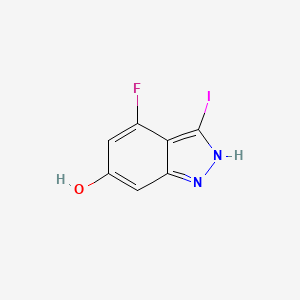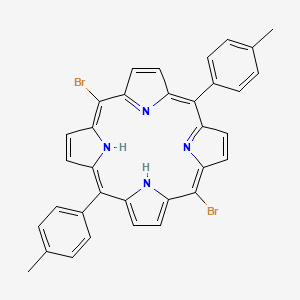
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, featuring a diphenylmethylsulfonyl group attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- typically involves the reaction of hydrazine with a suitable precursor containing the diphenylmethylsulfonyl group. One common method involves the nucleophilic addition of hydrazine to a carbonyl compound, followed by the introduction of the diphenylmethylsulfonyl group under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes or ketones are used in the presence of an acid catalyst to form hydrazones.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The diphenylmethylsulfonyl group enhances the compound’s stability and bioavailability, making it more effective in its biological activity.
類似化合物との比較
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Known for its use in the synthesis of indoles and other heterocycles.
Isonicotinic hydrazide: Used as an antitubercular agent.
Hydrazine hydrate: Commonly used in the synthesis of hydrazones and other nitrogen-containing compounds.
The uniqueness of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- lies in its diphenylmethylsulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
7271-99-0 |
|---|---|
分子式 |
C15H18N2O2S |
分子量 |
290.4 g/mol |
IUPAC名 |
2-benzhydrylsulfonylethylhydrazine |
InChI |
InChI=1S/C15H18N2O2S/c16-17-11-12-20(18,19)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 |
InChIキー |
MVQQJNGOCOSJLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


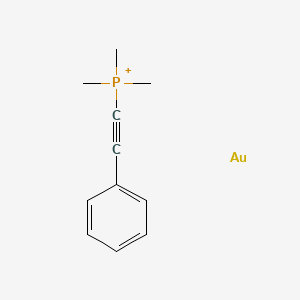
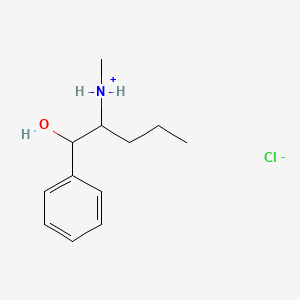
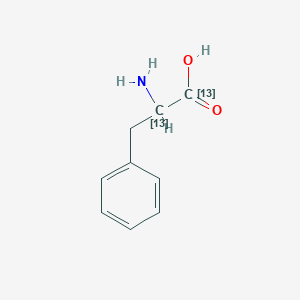
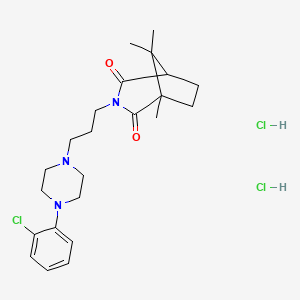
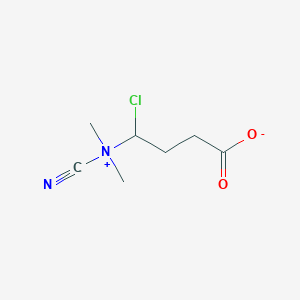
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)

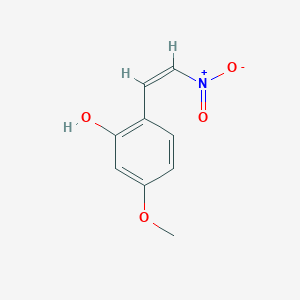

![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
